molecular formula C6H12ClF2NO B1459888 2-(Difluoromethyl)-2-methylmorpholine hydrochloride CAS No. 2031269-52-8

2-(Difluoromethyl)-2-methylmorpholine hydrochloride

Cat. No. B1459888
CAS RN: 2031269-52-8
M. Wt: 187.61 g/mol
InChI Key: COAZDZLLLCOBDJ-UHFFFAOYSA-N
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Description

“2-(Difluoromethyl)-2-methylmorpholine hydrochloride” is a compound that is related to Difluoromethylornithine (DFMO, eflornithine), which is known as a broad-spectrum therapeutic agent . DFMO is the best-known inhibitor of ornithine decarboxylase (ODC), a powerful approach in the fight against diverse viruses, including SARS-CoV-2 .

Scientific Research Applications

Crystal Structure Analysis and Spectroscopy Studies

  • Crystal Structure of Bis(N-methylmorpholine betaine) Hydrochloride : This research involved synthesizing complexes of N-methylmorpholine betaine with various acids and analyzing their crystal structures. It provided insights into the strong, symmetrical hydrogen bonding in these complexes, which could be relevant for understanding the properties of 2-(Difluoromethyl)-2-methylmorpholine hydrochloride in similar contexts (Dega-Szafran et al., 2002).

  • Structure and Hydrogen Bonding in N-methylmorpholine betaine hydrochloride Complexes : This study explored the crystal structure and hydrogen bonding in a complex of N-methylmorpholine betaine hydrochloride with acetonitrile. Understanding such interactions is essential for potential applications in chemical synthesis and material science (Dega-Szafran et al., 2002).

Chemical Synthesis and Reactions

  • Difluoromethylation and Monofluoromethylation Reactions : Difluoromethyl groups, like those in this compound, are significant in the synthesis of pharmaceuticals and agrochemicals. This research summarizes methods for introducing difluoromethyl and monofluoromethyl groups into organic molecules, which could be applicable for compounds containing this compound (Hu et al., 2009).

  • Green Chemistry in DMT-MM Synthesis : Investigating green chemistry approaches for synthesizing derivatives of N-methylmorpholine, like this compound, is crucial for sustainable chemical production. This study discusses the recovery and recycling of byproducts in such processes (Kunishima et al., 2002).

Material Science and Solvent Applications

  • NMMO in Cellulose Fiber Production : N-Methylmorpholine derivatives are used as solvents in cellulose processing. Understanding the side reactions and byproduct formation in systems involving these solvents, like NMMO, is essential for optimizing industrial processes and ensuring product quality (Rosenau et al., 2001).

  • Phase Diagram of NMMO-Water Mixtures : The phase behavior of N-methylmorpholine-N-oxide (NMMO) in water is crucial for its application in cellulose dissolution and fiber production. Research in this area helps in optimizing the conditions for cellulose processing (Biganska & Navard, 2003).

Electrochemical Applications

  • Electrochemical Fluorination of N-methylmorpholine : Studying the electrochemical fluorination of compounds like N-methylmorpholine, which is structurally related to this compound, can provide insights into developing new methods for synthesizing partially fluorinated organic compounds (Gambaretto et al., 1982).

Mechanism of Action

    Target of action

    Eflornithine primarily targets Ornithine Decarboxylase (ODC), an enzyme implicated in conditions like facial hirsutism and cancer, especially when ODC is highly upregulated in tumor cells .

    Mode of action

    As an irreversible ODC inhibitor, Eflornithine binds to a neighboring Cys-360 residue, permanently remaining fixated within the active site .

    Biochemical pathways

    Eflornithine affects the polyamine biosynthetic pathway by inhibiting ODC, a powerful approach in the fight against diverse viruses, including SARS-CoV-2 .

    Result of action

    Eflornithine is used to prevent relapse of high-risk neuroblastoma in pediatric and adult patients . It’s also used for the treatment of African trypanosomiasis and hirsutism .

    Action environment

    The biological environment changes the molecular structure of Eflornithine only slightly .

Biochemical Analysis

Biochemical Properties

2-(Difluoromethyl)-2-methylmorpholine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme ornithine decarboxylase, which is involved in the polyamine biosynthetic pathway. This interaction leads to the inhibition of the enzyme, thereby affecting the synthesis of polyamines, which are essential for cell growth and differentiation . Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by affecting the polyamine biosynthetic pathway . This inhibition leads to changes in gene expression and a reduction in cellular metabolism, ultimately resulting in decreased cell growth and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of ornithine decarboxylase, leading to enzyme inhibition . This binding interaction prevents the enzyme from catalyzing the decarboxylation of ornithine, a critical step in the polyamine biosynthetic pathway. Additionally, the compound has been shown to induce changes in gene expression by modulating transcription factors and other regulatory proteins involved in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and changes in gene expression. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the polyamine biosynthetic pathway without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It primarily affects the polyamine biosynthetic pathway by inhibiting ornithine decarboxylase . This inhibition leads to a decrease in the levels of polyamines, which are critical for cell growth and differentiation. Additionally, the compound interacts with other enzymes and cofactors involved in metabolic processes, further influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with binding proteins, which help to target the compound to specific cellular sites.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in cellular processes . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in proximity to its target enzymes and proteins to exert its effects. Additionally, post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments.

properties

IUPAC Name

2-(difluoromethyl)-2-methylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c1-6(5(7)8)4-9-2-3-10-6;/h5,9H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAZDZLLLCOBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCO1)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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